molecular formula C14H18ClNO2 B255759 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Cat. No. B255759
M. Wt: 267.75 g/mol
InChI Key: FMSPNYOSQNXXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether, also known as Suvorexant, is a novel drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia.

Mechanism of Action

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. By blocking the binding of orexin to its receptors, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether reduces the activity of the wake-promoting neurons and promotes sleep.
Biochemical and Physiological Effects:
4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been shown to have minimal effects on the cardiovascular and respiratory systems. However, it may cause some adverse effects, such as dizziness, headache, and somnolence. 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has a relatively long half-life of around 12 hours, which may result in residual effects on the cognitive and motor functions.

Advantages and Limitations for Lab Experiments

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has several advantages for laboratory experiments, such as its high potency and selectivity for the orexin receptors, which allows for precise manipulation of the sleep-wake cycle. However, its long half-life and potential side effects may limit its use in some experimental designs.

Future Directions

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has the potential to be used in the treatment of various sleep disorders and other neurological disorders. Future research should focus on optimizing the dosing regimen and investigating the long-term effects of 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether on the sleep-wake cycle and cognitive function. Moreover, the development of more selective and potent orexin receptor antagonists may provide new opportunities for the treatment of sleep disorders and other related conditions.
Conclusion:
In conclusion, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether is a novel drug that has been approved for the treatment of insomnia. It acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been extensively studied in various scientific research fields and has shown promising results for the treatment of sleep disorders and other neurological conditions. However, its long half-life and potential side effects may limit its use in some experimental designs. Further research is needed to optimize its dosing regimen and investigate its long-term effects.

Synthesis Methods

The synthesis of 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether involves the condensation of 4-chlorobenzoyl chloride with 4-methylpiperidine followed by the reaction with diethyl oxalate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of the synthesis process is around 30%.

Scientific Research Applications

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been extensively studied in various scientific research fields, including pharmacology, neuroscience, and sleep medicine. It has been shown to be effective in reducing the time to fall asleep and increasing the total sleep time. Moreover, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been investigated for its potential therapeutic applications in other disorders, such as anxiety, depression, and addiction.

properties

Product Name

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C14H18ClNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3

InChI Key

FMSPNYOSQNXXLA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.